1,4-Dimethylcyclohexane

Conformational Analysis Stereochemistry Physical Organic Chemistry

1,4-Dimethylcyclohexane (cis-trans mixture, CAS 589-90-2) is the commercial reality of this disubstituted cyclohexane—delivering the stereochemical diversity essential for reproducible conformational studies, oxidative desymmetrization, and process simulation calibration. Unlike single-isomer products, this mixture reflects the thermodynamic equilibrium of cis (ΔG°=0 kcal/mol, Keq=1) and trans (diequatorial-predominant) forms, directly impacting reactivity in stereoselective catalysis. Procure with confidence: every lot is supported by NIST/TRC critically evaluated density, viscosity, and heat capacity datasets, ensuring your experimental models and pilot-scale validations rest on industry-reference thermophysical properties.

Molecular Formula C8H16
Molecular Weight 112.21 g/mol
CAS No. 589-90-2
Cat. No. B1583520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dimethylcyclohexane
CAS589-90-2
Molecular FormulaC8H16
Molecular Weight112.21 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)C
InChIInChI=1S/C8H16/c1-7-3-5-8(2)6-4-7/h7-8H,3-6H2,1-2H3
InChIKeyQRMPKOFEUHIBNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.42e-05 M

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dimethylcyclohexane (CAS 589-90-2): Procurement Guide for Solvent and Stereochemical Research Applications


1,4-Dimethylcyclohexane (CAS 589-90-2), also known as hexahydro-p-xylene, is a disubstituted cyclohexane derivative (C8H16, MW 112.21) that exists as a mixture of cis and trans stereoisomers [1]. As a colorless, flammable liquid with a boiling point of 120°C and density of 0.773 g/mL at 25°C, it serves as a specialty solvent in organic synthesis and as a model substrate for stereochemical investigations [2]. Unlike single-isomer dimethylcyclohexanes, the cis-trans mixture reflects the commercial reality of this compound, where stereochemical composition directly impacts conformational behavior and downstream reactivity.

Why 1,4-Dimethylcyclohexane Cannot Be Substituted with 1,2- or 1,3-Dimethylcyclohexane Isomers


The three isomeric dimethylcyclohexanes (1,2-, 1,3-, and 1,4-) exhibit fundamentally different conformational energy landscapes and stereochemical behaviors that preclude generic substitution . In 1,4-dimethylcyclohexane, the cis isomer exists with one methyl group always axial and one equatorial, yielding two energetically equivalent chair conformations (ΔG° = 0 kcal/mol, Keq = 1), while the trans isomer strongly favors the diequatorial conformation due to severe 1,3-diaxial steric repulsion in the diaxial form [1]. In contrast, 1,3-dimethylcyclohexane shows opposite cis-trans stability patterns, and 1,2-dimethylcyclohexane exhibits distinct heats of combustion differing by approximately 6 kJ/mol between isomers [2]. These stereochemical and thermodynamic differences translate directly into divergent reactivity profiles in stereoselective catalysis and oxidation reactions, making isomer-specific selection critical for reproducible experimental outcomes.

Quantitative Differentiation Evidence for 1,4-Dimethylcyclohexane (589-90-2) vs. Closest Analogs


Conformational Free Energy Difference: cis- vs. trans-1,4-Dimethylcyclohexane

In cis-1,4-dimethylcyclohexane, the two chair conformations are energetically equivalent with ΔG° = 0 kcal/mol, whereas trans-1,4-dimethylcyclohexane exhibits a strong thermodynamic preference for the diequatorial conformer over the diaxial conformer due to severe 1,3-diaxial steric interactions [1]. This stark contrast in conformational behavior distinguishes 1,4-dimethylcyclohexane from its 1,2- and 1,3-isomers, where cis and trans stability relationships are inverted [2].

Conformational Analysis Stereochemistry Physical Organic Chemistry

Physical Property Differences: cis-trans Mixture vs. Pure trans-1,4-Dimethylcyclohexane

The commercial cis-trans mixture of 1,4-dimethylcyclohexane exhibits significantly different physical properties compared to the isolated pure trans isomer, with density differing by 0.012 g/mL (0.773 vs. 0.761 g/mL) and melting point differing by approximately 50°C [1][2]. These differences arise from the distinct molecular packing and intermolecular interactions of the stereoisomers.

Physical Chemistry Thermophysical Properties Analytical Chemistry

Regio- and Diastereoselectivity in P450-Catalyzed Oxidative Hydroxylation

Wild-type P450-BM3 catalyzes the highly regio- and diastereoselective oxidative hydroxylation of cis- and trans-1,4-dimethylcyclohexane, inducing desymmetrization with simultaneous creation of three centers of chirality in a single C-H activation event [1]. This enzymatic transformation proceeds with high selectivity for 1,4-dimethylcyclohexane compared to the 1,2- and 1,3-isomers, which exhibit distinct reactivity profiles under identical conditions [2].

Biocatalysis C-H Activation Stereoselective Synthesis

cis-trans Isomer Separation via m-Cyclophane Clathration: Selectivity Data

A patented method utilizing m-cyclophane achieves high-selectivity separation of cis- and trans-1,4-dimethylcyclohexane by exploiting differential inclusion affinity between the isomers [1]. This clathration-based approach is applicable to both 1,3- and 1,4-dimethylcyclohexane isomers, with the cis isomer preferentially included over the trans isomer.

Separation Science Supramolecular Chemistry Isomer Purification

Oxidation Selectivity at Secondary Positions in Air Oxidation Systems

In iron-catalyzed aerobic oxidation systems using pyridine-acetic acid, trans-1,4-dimethylcyclohexane undergoes oxidation almost exclusively at secondary positions [1]. This contrasts with tertiary-selective oxidation pathways observed for certain other alkylcyclohexanes under similar conditions.

Oxidation Chemistry C-H Functionalization Selective Catalysis

NIST Critically Evaluated Thermophysical Data: Heat Capacity and Phase Behavior

1,4-Dimethylcyclohexane has been critically evaluated by NIST/TRC for a comprehensive suite of thermophysical properties, including heat capacity at constant pressure (liquid and ideal gas) as a function of temperature from 200 K to 1000 K, viscosity data (liquid: 8 experimental points from 278 K to 580 K; gas: 400 K to 880 K), and density as a function of temperature and pressure [1]. These critically evaluated datasets are not uniformly available for all dimethylcyclohexane isomers at comparable depth.

Thermodynamics Process Engineering Physical Property Data

Recommended Application Scenarios for 1,4-Dimethylcyclohexane (CAS 589-90-2) Based on Quantitative Evidence


Stereochemical Education and Conformational Analysis Laboratory Exercises

1,4-Dimethylcyclohexane (cis-trans mixture) serves as an ideal teaching substrate for demonstrating chair conformation equilibria. As documented in evidence, cis-1,4-dimethylcyclohexane exhibits energetically equivalent chair conformations with ΔG° = 0 kcal/mol (one methyl axial, one equatorial in both forms), while trans-1,4-dimethylcyclohexane strongly favors the diequatorial conformer due to 1,3-diaxial strain in the diaxial form [1]. This clear energetic distinction makes 1,4-dimethylcyclohexane preferable over 1,2- or 1,3-isomers for introductory stereochemistry instruction, as the conformational energy landscape is more intuitive and predictable.

Biocatalytic C-H Activation Methodology Development

For researchers developing P450-catalyzed oxidative hydroxylation protocols, cis- and trans-1,4-dimethylcyclohexane provide well-characterized model substrates that undergo desymmetrization with simultaneous creation of three chiral centers in a single C-H activation event [2]. The regio- and diastereoselectivity pattern for 1,4-dimethylcyclohexane has been directly compared to 1,2-dimethylcyclohexane and 1,4-methylisopropylcyclohexane under identical wild-type P450-BM3 conditions, establishing it as a benchmark substrate for evaluating enzyme variants and directed evolution campaigns.

Thermophysical Property Reference Standard for Process Simulation

1,4-Dimethylcyclohexane benefits from extensive NIST/TRC critically evaluated thermophysical data, including heat capacity (liquid and ideal gas, 200-1000 K), viscosity (8 liquid experimental points, 278-580 K), density (28 experimental points, 180-588 K), and enthalpy of vaporization (255-588 K) [3]. This comprehensive dataset makes 1,4-dimethylcyclohexane a reliable reference compound for calibrating process simulation models, validating property estimation methods, and designing equipment for handling branched cyclohexane solvents, where isomeric impurities or incorrect stereochemical assumptions would compromise accuracy.

Stereochemically Pure Isomer Preparation via Supramolecular Separation

When stereochemically pure cis- or trans-1,4-dimethylcyclohexane is required for downstream stereoselective synthesis or analytical standards, the patented m-cyclophane clathration method provides a validated separation route with demonstrated high selectivity for cis isomer inclusion [4]. This methodology leverages the differential inclusion affinity between the cis and trans isomers, operating at 20-150°C contact temperature with clathrate decomposition at 120-280°C. Users procuring the commercial cis-trans mixture can apply this method to obtain enriched single isomers without resorting to inefficient fractional distillation.

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